An In-Depth Technical Guide to DM-4103: A Key Metabolite of Tolvaptan
An In-Depth Technical Guide to DM-4103: A Key Metabolite of Tolvaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM-4103 is the principal active metabolite of Tolvaptan, a selective vasopressin V2-receptor antagonist.[1][2] Formed primarily in the liver via the cytochrome P450 3A4 (CYP3A4) enzyme system, DM-4103 has garnered significant attention for its role in the pharmacological profile and potential hepatotoxicity of its parent drug, particularly in the context of long-term therapy for conditions such as Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2][3] This technical guide provides a comprehensive overview of DM-4103, focusing on its mechanism of action, quantitative data from key in vitro studies, and detailed experimental protocols.
Chemical Identity:
-
IUPAC Name: 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid[4]
-
Molecular Formula: C26H23ClN2O5[4]
-
Molecular Weight: 478.9 g/mol [4]
Pharmacology and Mechanism of Action
While Tolvaptan exerts its primary therapeutic effect through vasopressin V2-receptor antagonism, the pharmacological activity of DM-4103 is centered on its interaction with various hepatic transporters. This interaction is a critical factor in understanding the disposition and potential for drug-induced liver injury (DILI) associated with Tolvaptan.
The prevailing hypothesis for Tolvaptan-associated hepatotoxicity involves a multi-faceted mechanism driven by DM-4103:
-
Inhibition of Bile Acid Efflux: DM-4103 is a potent inhibitor of the Bile Salt Export Pump (BSEP), a key transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[5][6] Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile acids.
-
Mitochondrial Dysfunction: Accumulating evidence suggests that DM-4103 can impair mitochondrial respiration, leading to decreased ATP production and increased oxidative stress within hepatocytes.[1][7]
This dual-hit mechanism of cholestasis and mitochondrial injury is believed to be a significant contributor to the liver injury observed in some patients receiving Tolvaptan.[1]
Quantitative Data
The inhibitory activity of DM-4103 on key human hepatic transporters has been quantified in vitro. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Transporter | Substrate | IC50 (µM) | Reference |
| BSEP (Bile Salt Export Pump) | Taurocholic Acid | 4.15 | [5] |
| MRP2 (Multidrug Resistance-associated Protein 2) | N/A | ~51.0 | [8] |
| MRP3 (Multidrug Resistance-associated Protein 3) | N/A | ~44.6 | [8] |
| MRP4 (Multidrug Resistance-associated Protein 4) | N/A | 4.26 | [8] |
| NTCP (Na+-Taurocholate Cotransporting Polypeptide) | Taurocholic Acid | 16.3 | [8] |
| OATP1B1 (Organic Anion Transporting Polypeptide 1B1) | N/A | N/A | [9][10] |
| OAT3 (Organic Anion Transporter 3) | N/A | N/A | [9] |
Note: "N/A" indicates that while inhibition has been reported, specific IC50 values were not available in the reviewed literature.
Experimental Protocols
Synthesis of DM-4103
A detailed, reproducible laboratory synthesis protocol for DM-4103 is outlined below, based on established chemical principles for amide bond formation and ring-opening reactions.
Starting Materials: 2-methyl-4-nitrobenzoic acid, 2-amino-4-chlorobenzoic acid, succinic anhydride.
Procedure:
-
Step 1: Synthesis of 2-methyl-4-(2-methylbenzamido)benzoic acid.
-
Protect the carboxylic acid group of 2-methyl-4-nitrobenzoic acid.
-
Reduce the nitro group to an amine.
-
Couple the resulting amine with 2-methylbenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the amide bond.
-
Deprotect the carboxylic acid.
-
-
Step 2: Coupling with 2-amino-4-chlorobenzoic acid.
-
Activate the carboxylic acid of the product from Step 1 using a coupling agent (e.g., DCC or HBTU).
-
React the activated acid with the methyl ester of 2-amino-4-chlorobenzoic acid to form the second amide bond.
-
-
Step 3: Formation of the oxobutanoic acid moiety.
-
Hydrolyze the methyl ester of the product from Step 2 to the corresponding carboxylic acid.
-
React the resulting aniline derivative with succinic anhydride in a suitable solvent (e.g., THF or DMF) to open the anhydride ring and form the final product, 4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid (DM-4103).
-
-
Purification: The final product can be purified by recrystallization or column chromatography.
In Vitro Hepatic Transporter Inhibition Assay (BSEP Example)
This protocol describes a common method for determining the IC50 value of a compound against the Bile Salt Export Pump (BSEP) using membrane vesicles.
Materials:
-
Inside-out membrane vesicles from Sf9 cells overexpressing human BSEP.
-
[3H]-Taurocholic acid (substrate).
-
DM-4103 (test inhibitor).
-
ATP and AMP solutions.
-
Scintillation fluid and counter.
Procedure:
-
Vesicle Preparation: Thaw BSEP-expressing membrane vesicles on ice.
-
Reaction Setup: In a 96-well plate, combine the membrane vesicles, [3H]-Taurocholic acid, and varying concentrations of DM-4103.
-
Initiation of Transport: Initiate the transport reaction by adding ATP solution. Use AMP as a negative control (to measure non-ATP-dependent uptake).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents of each well through a filter plate to separate the vesicles from the surrounding medium.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound substrate.
-
Quantification: Add scintillation fluid to each well and measure the amount of [3H]-Taurocholic acid retained in the vesicles using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of DM-4103 compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the use of the Seahorse XF Analyzer to assess the effect of DM-4103 on mitochondrial respiration in cultured hepatocytes.
Materials:
-
Cultured hepatocytes (e.g., HepG2 or primary human hepatocytes).
-
Seahorse XF Cell Culture Microplates.
-
Seahorse XF Calibrant solution.
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
DM-4103 (test compound).
-
Mitochondrial stress test compounds: oligomycin, FCCP, and rotenone/antimycin A.
Procedure:
-
Cell Seeding: Seed hepatocytes in a Seahorse XF Cell Culture Microplate and allow them to attach and form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Compound Preparation: Prepare a stock solution of DM-4103 and the mitochondrial stress test compounds.
-
Assay Setup:
-
Replace the cell culture medium with pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
Load the injection ports of the hydrated sensor cartridge with DM-4103 and the mitochondrial stress test compounds.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibration plate with the cell culture plate.
-
Run the assay protocol, which involves sequential injections of the compounds and measurement of the oxygen consumption rate (OCR).
-
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in the presence and absence of DM-4103.
Visualizations
Signaling Pathway of DM-4103-Induced Hepatotoxicity
Caption: Proposed mechanism of DM-4103-induced hepatotoxicity.
Experimental Workflow for In Vitro Assessment of DM-4103
Caption: Workflow for the synthesis and in vitro evaluation of DM-4103.
References
- 1. Application of a Mechanistic Model to Evaluate Putative Mechanisms of Tolvaptan Drug-Induced Liver Injury and Identify Patient Susceptibility Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of tolvaptan-associated hepatic disorder using different national pharmacovigilance databases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DM-4103 | C26H23ClN2O5 | CID 71752623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Hepatic Bile Acid Transporters and Drug-induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editor's Highlight: Candidate Risk Factors and Mechanisms for Tolvaptan-Induced Liver Injury Are Identified Using a Collaborative Cross Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Human Hepatic Bile Acid Transporters by Tolvaptan and Metabolites: Contributing Factors to Drug-Induced Liver Injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulatory guidelines do not accurately predict tolvaptan and metabolite interactions at BCRP, OATP1B1, and OAT3 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential amelioration of liver function by low-dose tolvaptan in heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
